BENGHE Foundational & Exploratory

Check Availability & Pricing

Physical and chemical properties of "Ethyl 3-
hydroxy-4,4,4-trifluorobutyrate™

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Ethyl 3-hydroxy-4,4,4-
Compound Name:
trifluorobutyrate

cat. No.: B1207693

An In-depth Technical Guide to Ethyl 3-hydroxy-
4.4,4-trifluorobutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, a fluorinated ester with the chemical formula
CeHoF30s3, is a versatile building block in organic synthesis, particularly in the development of
novel pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group significantly
influences its chemical and physical properties, imparting unique characteristics that are highly
sought after in medicinal chemistry. This guide provides a comprehensive overview of the
physical and chemical properties of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate, along with
experimental protocols and logical workflows.

Physical and Chemical Properties

The physical and chemical properties of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate are
summarized in the tables below. These properties are crucial for its handling, application in
reactions, and for the analysis of resulting products.

Table 1: General and Physical Properties
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Property Value Source(s)
Molecular Formula CeHoF30s3
Molecular Weight 186.13 g/mol
Colorless liquid or low melting
Appearance ]
solid
Odor Fruity
N , 208.4 °C at 760 mmHg; 90-91
Boiling Point
°C at 50 mmHg
Melting Point 23 °C
Density 1.28 g/cm3
Refractive Index 1.374-1.378

Solubility

Sparingly soluble in water

Vapor Pressure

0.0496 mmHg at 25°C

Enthalpy of Vaporization

51.72 kJ/mol

ble 2: Chemical and C ional

Property Value Source(s)
IUPAC Name ethyl 4,4,4-trifluoro-3-
hydroxybutanoate
CAS Number 372-30-5
LogP 0.86280 - 1.58
Polar Surface Area 46.53 A2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bond Count 4

Exact Mass

186.05037863 u
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Experimental Protocols
Synthesis of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate

A common method for the synthesis of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is the
reduction of ethyl 4,4,4-trifluoroacetoacetate.

Materials:

o Ethyl 4,4,4-trifluoroacetoacetate

e Sodium borohydride (NaBHa)

o Ethanol (or other suitable solvent)
 Diethyl ether

e Anhydrous magnesium sulfate

o Hydrochloric acid (dilute)

o Saturated sodium bicarbonate solution
e Brine

Procedure:

o Dissolve ethyl 4,4,4-trifluoroacetoacetate in ethanol in a round-bottom flask equipped with a
magnetic stirrer and cooled in an ice bath.

e Slowly add sodium borohydride to the solution in small portions, maintaining the temperature
below 10 °C.

 After the addition is complete, allow the reaction mixture to stir at room temperature for
several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

e Once the reaction is complete, carefully quench the reaction by the slow addition of dilute
hydrochloric acid until the effervescence ceases.

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://www.benchchem.com/product/b1207693?utm_src=pdf-body
https://www.benchchem.com/product/b1207693?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1207693?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Remove the ethanol under reduced pressure using a rotary evaporator.
o Extract the aqueous residue with diethyl ether (3 x 50 mL).

o Combine the organic extracts and wash successively with saturated sodium bicarbonate
solution and brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure to yield the crude product.

» Purify the crude product by vacuum distillation to obtain pure Ethyl 3-hydroxy-4,4,4-
trifluorobutyrate. A reported yield for this type of reaction is approximately 68%.

Spectroscopic Characterization

e 1H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for structure
confirmation. Expected signals would include a triplet for the methyl protons and a quartet for
the methylene protons of the ethyl group, a multiplet for the proton on the carbon bearing the
hydroxyl group, and a doublet for the methylene protons adjacent to the carbonyl group.

e 13C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbonyl
carbon, the carbon bearing the trifluoromethyl group, the carbon with the hydroxyl group, the
two carbons of the ethyl group, and the methylene carbon.

« Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the
region of 3400-3600 cm~1 corresponding to the O-H stretching of the hydroxyl group, and a
strong absorption band around 1735 cm~1 for the C=0 stretching of the ester.

e Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the
compound.

Logical and Experimental Workflows

The following diagrams illustrate the synthesis workflow and a general logic for the application
of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in drug development.
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Caption: A simplified workflow for the synthesis of Ethyl 3-hydroxy-4,4,4-trifluorobutyrate.
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Caption: Logical flow for utilizing Ethyl 3-hydroxy-4,4,4-trifluorobutyrate in drug
development.

Applications in Drug Development

The trifluoromethyl group is a key pharmacophore that can enhance a molecule's metabolic
stability, binding affinity, and lipophilicity. Ethyl 3-hydroxy-4,4,4-trifluorobutyrate serves as a
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valuable chiral synthon for introducing the trifluoromethyl-hydroxyethyl moiety into more
complex molecules. This structural motif is found in various biologically active compounds.

The versatility of its functional groups—a secondary alcohol and an ester—allows for a wide
range of chemical transformations. The hydroxyl group can be used for nucleophilic substitution
or protected during other reaction steps. The ester can be hydrolyzed to the corresponding
carboxylic acid, reduced to a diol, or converted to an amide, providing access to a diverse array
of derivatives for biological screening.

Conclusion

Ethyl 3-hydroxy-4,4,4-trifluorobutyrate is a valuable and versatile fluorinated building block
with a unique combination of functional groups. Its physical and chemical properties make it a
useful intermediate in the synthesis of complex molecules, particularly in the fields of
pharmaceutical and agrochemical research. The synthetic protocols and logical workflows
provided in this guide offer a foundation for its effective utilization in the laboratory and in the
design of novel chemical entities.

« To cite this document: BenchChem. [Physical and chemical properties of "Ethyl 3-hydroxy-
4,4 4-trifluorobutyrate”]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1207693#physical-and-chemical-properties-of-ethyl-
3-hydroxy-4-4-4-trifluorobutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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